ent-Labda-8(17),13E-diène-3β,15,18-triol

Vue d'ensemble

Description

“ent-Labda-8(17),13E-diene-3beta,15,18-triol” is a natural product used for research related to life sciences . It is extracted from the fronds of Dicranopteris linearis or D. ampla .

Molecular Structure Analysis

The molecular formula of “ent-Labda-8(17),13E-diene-3beta,15,18-triol” is C20H34O3 . Its molecular weight is 322.48 . The InChI code is 1S/C20H34O3/c1-14 (10-12-21)5-7-16-15 (2)6-8-17-19 (16,3)11-9-18 (23)20 (17,4)13-22/h10,16-18,21-23H,2,5-9,11-13H2,1,3-4H3/b14-10+ .Physical and Chemical Properties Analysis

The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C .Applications De Recherche Scientifique

Propriétés chimiques

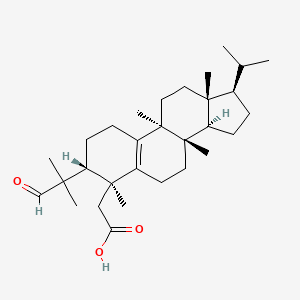

“ent-Labda-8(17),13E-diène-3β,15,18-triol” est un produit naturel avec un numéro CAS de 90851-50-6 {svg_1}. Il a une masse moléculaire de 322,49 {svg_2}. Le nom IUPAC est (E)-5-(5-hydroxy-3-méthylpent-3-én-1-yl)-1-(hydroxyméthyl)-1,4a-diméthyl-6-méthylènedécahydronaphtalèn-2-ol {svg_3}.

Source et extraction

Ce composé est isolé de l'extrait d'acétate d'éthyle des fruits de Rubus chingii {svg_4}. Rubus chingii, également connu sous le nom de “Fu-Pen-Zi” en chinois, est une espèce végétale utilisée en médecine traditionnelle chinoise (MTC) pendant des siècles {svg_5}.

Applications en médecine traditionnelle chinoise (MTC)

En MTC, Rubus chingii, la source de “this compound”, est utilisé comme tonique pour le traitement de l'énurésie, de l'insuffisance rénale, de l'impuissance et de la prospermie, de la fréquence des mictions, de la spermatorrhée et d'autres maladies {svg_6}.

Activité anticomplémentaire

Les extraits et les ingrédients isolés de Rubus chingii, y compris “this compound”, ont été trouvés possédant des activités anticomplémentaires {svg_7}.

Activité anticancéreuse

Des études ont montré que “this compound” présente des propriétés anticancéreuses {svg_8}.

Activité antioxydante

Ce composé a été démontré avoir des activités antioxydantes, ce qui peut aider à protéger les cellules des dommages causés par les radicaux libres {svg_9}.

Activité antimicrobienne

“this compound” a été trouvé posséder des propriétés antimicrobiennes, ce qui peut aider à lutter contre divers types de bactéries et de champignons {svg_10}.

Activité anti-inflammatoire

Ce composé a été démontré avoir des activités anti-inflammatoires, ce qui peut aider à réduire l'inflammation dans l'organisme {svg_11}.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

ent-Labda-8(17),13E-diene-3beta,15,18-triol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of ent-Labda-8(17),13E-diene-3beta,15,18-triol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, ent-Labda-8(17),13E-diene-3beta,15,18-triol can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, ent-Labda-8(17),13E-diene-3beta,15,18-triol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in signal transduction pathways. This inhibition can result in changes in gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of ent-Labda-8(17),13E-diene-3beta,15,18-triol over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that ent-Labda-8(17),13E-diene-3beta,15,18-triol can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of ent-Labda-8(17),13E-diene-3beta,15,18-triol vary with different dosages. At low doses, it can have beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

ent-Labda-8(17),13E-diene-3beta,15,18-triol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, affecting the metabolic flux and levels of various metabolites. These interactions can lead to changes in the overall metabolic profile of cells, influencing processes such as lipid metabolism and detoxification .

Transport and Distribution

Within cells and tissues, ent-Labda-8(17),13E-diene-3beta,15,18-triol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its solubility and affinity for different cellular components .

Subcellular Localization

The subcellular localization of ent-Labda-8(17),13E-diene-3beta,15,18-triol is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

(1S,2R,4aS,5R,8aS)-1-(hydroxymethyl)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-14(10-12-21)5-7-16-15(2)6-8-17-19(16,3)11-9-18(23)20(17,4)13-22/h10,16-18,21-23H,2,5-9,11-13H2,1,3-4H3/b14-10+/t16-,17+,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPOGFXAKORPQZ-GZGHINKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCC(C2(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@]2(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102197 | |

| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217341-03-1 | |

| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217341-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S,4aR,5S,8aR)-Decahydro-2-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylene-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)

![2-Amino-5-[[1-(carboxymethylamino)-1-oxo-3-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylsulfanyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1151590.png)